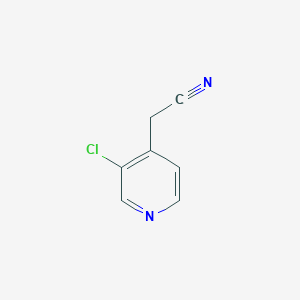

2-(3-Chloropyridin-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3-chloropyridin-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAXPBGCYGFNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700035 | |

| Record name | (3-Chloropyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485828-87-3 | |

| Record name | (3-Chloropyridin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chloropyridin-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chloropyridin-4-yl)acetonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chloropyridin-4-yl)acetonitrile (CAS No. 485828-87-3), a pivotal heterocyclic building block in contemporary medicinal chemistry. The document elucidates the compound's chemical properties, synthesis, reactivity, and, most notably, its critical role as a key intermediate in the synthesis of targeted therapies, particularly Janus kinase (JAK) inhibitors. Detailed synthetic protocols, spectroscopic characterization, and an exploration of its application in the synthesis of clinically significant molecules are presented to offer researchers and drug development professionals a thorough understanding of this versatile compound.

Introduction: The Ascendancy of Pyridine-Based Scaffolds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing a pyridine nucleus, form the backbone of a vast array of pharmaceuticals. Their unique electronic properties, ability to engage in hydrogen bonding, and amenability to diverse chemical modifications make them privileged scaffolds in drug design. Within this class, substituted pyridylacetonitriles have emerged as highly valuable intermediates, providing a reactive handle for the construction of more complex molecular architectures.

This compound, with its strategic placement of a chloro substituent and a cyanomethyl group on the pyridine ring, is a prime example of such a versatile building block. The chloro group can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, while the acidic methylene protons of the acetonitrile moiety allow for a range of carbon-carbon bond-forming reactions. This dual reactivity makes it an indispensable precursor for the synthesis of a variety of pharmacologically active compounds, most notably in the burgeoning field of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 485828-87-3 | N/A |

| Molecular Formula | C₇H₅ClN₂ | PubChem |

| Molecular Weight | 152.58 g/mol | [PubChem][1] |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrile (predicted). | N/A |

Spectroscopic Characterization

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons. The methylene protons of the acetonitrile group would appear as a singlet, likely in the range of 3.8-4.2 ppm. The exact chemical shifts would be influenced by the solvent used.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for the five carbons of the pyridine ring and two signals for the cyanomethyl group (the methylene carbon and the nitrile carbon). The nitrile carbon signal is typically found in the 115-120 ppm region.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be characterized by a sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 152, with a characteristic isotopic pattern (M+2) at m/z 154 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Manufacturing Principles

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the cyanomethyl group onto a pre-functionalized 3-chloropyridine ring. A common and logical approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of a 3-chloropyridine derivative with a cyanide source.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points towards 3-chloro-4-(chloromethyl)pyridine as a key precursor, which in turn can be derived from 3-chloro-4-methylpyridine (3-chloro-γ-picoline).

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol is a generalized procedure based on established chemical transformations for analogous structures. Optimization of reaction conditions, including temperature, reaction time, and purification methods, is crucial for achieving high yields and purity.

Step 1: Chlorination of 3-Chloro-4-methylpyridine

The initial step involves the radical chlorination of the methyl group of 3-chloro-4-methylpyridine to yield 3-chloro-4-(chloromethyl)pyridine.

-

Reaction: 3-Chloro-4-methylpyridine + N-Chlorosuccinimide (NCS) → 3-Chloro-4-(chloromethyl)pyridine

-

Detailed Protocol:

-

To a solution of 3-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene, add N-chlorosuccinimide (NCS) (1.0-1.2 eq).

-

Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-chloro-4-(chloromethyl)pyridine can be purified by column chromatography or used directly in the next step.

-

Step 2: Cyanation of 3-Chloro-4-(chloromethyl)pyridine

The final step is a nucleophilic substitution of the benzylic chloride with a cyanide salt to introduce the acetonitrile functionality.

-

Reaction: 3-Chloro-4-(chloromethyl)pyridine + Sodium Cyanide (NaCN) → this compound

-

Detailed Protocol:

-

Dissolve 3-chloro-4-(chloromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

-

Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. The use of a phase-transfer catalyst like tetrabutylammonium bromide can be beneficial.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

-

Caption: Proposed two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of both the cyanomethyl group and the chloro-substituted pyridine ring.

Reactivity of the Methylene Group

The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a suitable base (e.g., sodium hydride, LDA) to form a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles.[2]

-

Alkylation: The carbanion can be alkylated with alkyl halides, providing a straightforward method for introducing substituents at the α-position.

-

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of β-ketonitriles, which are valuable synthetic intermediates.

-

Condensation Reactions: The active methylene group can participate in Knoevenagel and similar condensation reactions with aldehydes and ketones.

Reactivity of the Pyridine Ring

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although it is less activated than a chlorine at the 2- or 4-position. More importantly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines.

-

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through palladium- and copper-catalyzed coupling with terminal alkynes.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Inhibitors of the JAK-STAT pathway have shown significant therapeutic benefit in the treatment of various inflammatory and autoimmune diseases.[3]

While a direct synthesis of a marketed drug from this compound is not explicitly detailed in the public domain, its structural motif is highly relevant to the synthesis of JAK inhibitors like Tofacitinib and Ruxolitinib . The core structure of these drugs often involves a pyrrolo[2,3-d]pyrimidine or a similar heterocyclic system, which can be constructed using intermediates derived from pyridylacetonitriles.

The general synthetic strategy often involves the construction of a pyrazolopyrimidine or a related heterocyclic core, where the cyanomethylpyridine moiety is a key building block. For instance, a plausible synthetic route could involve the reaction of a hydrazine with a β-ketonitrile derived from this compound to form a pyrazole ring. This pyrazole can then be further elaborated to construct the final kinase inhibitor.

Caption: General synthetic utility in the construction of JAK inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although specific toxicity data for this compound is not available, related compounds such as 2-(2-Chloropyridin-3-yl)acetonitrile are classified as toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis, particularly for the development of novel pharmaceuticals. Its dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures. Its implicit role in the synthesis of kinase inhibitors, a class of drugs with immense therapeutic impact, underscores its significance in the field of drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage its full potential in their synthetic endeavors.

References

-

PubChem. 2-(2-Chloropyridin-3-yl)acetonitrile. National Center for Biotechnology Information. [Link]

-

European Patent Office. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone (EP 1064265 B1). [Link]

-

Al-Sheikh, M. A. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4406–4413. [Link]

- Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine (US6399781B1).

- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine (CN103360306A).

- Google Patents. (2017). Synthesis process of ruxolitinib (WO2017114461A1).

- Google Patents. (2010). Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium (CN101648909A).

- Google Patents. (2017).

- Google Patents. (2020).

-

Request PDF. (n.d.). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of pure acetonitrile and acetonitrile+Et3NHCl‐yZnCl2 Lewis acidic ionic liquids. (a) pure acetonitrile. [Link]

-

SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]

-

PubMed. (2014). The discovery of reverse tricyclic pyridone JAK2 inhibitors. Part 2: lead optimization. Bioorganic & Medicinal Chemistry Letters, 24(7), 1754-1760. [Link]

-

Reactome. (n.d.). JAK3 binds JAK3 inhibitors. [Link]

-

Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 39-44. [Link]

- Google Patents. (1961). Process of cyanation and nitriles produced thereby (US2991285A).

- Google Patents. (2021). Synthesis method of fluopyram intermediate 2- [ 3-chloro-5 (trifluoromethyl) pyridine-2-yl ] acetonitrile (CN108863915B).

- Google Patents. (2012). Synthesis method of pyridylacetonitrile (CN102838531A).

-

Eureka. (2015). Synthesis method of ruxolitinib intermediate. [Link]

-

ResearchGate. (n.d.). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]

-

Googleapis. (2015). SALT OF (R)-3-(4-(7H-PYRROLO [2,3-D]PYRIMIDIN-4-YL). [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated) (NP0044606). [Link]

- Google Patents. (2021).

-

Eureka. (n.d.). Method for synthesizing 4-chloro-pyridine. [Link]

-

Patsnap Eureka. (2020). Preparation methods of tofacitinib citrate intermediate and tofacitinib citrate. [Link]

- Google Patents. (2023).

-

PubMed. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

-

Organic Syntheses. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30. [Link]

- ResearchGate. (n.d.). 1 H-NMR spectrum in d 3 -acetonitrile (L1)] ϩ and (b) [Ru(d 8 -phen) 2. https://www.researchgate.net/figure/1-H-NMR-spectrum-in-d-3-acetonitrile-L1-and-b-Ru-d-8-phen-2_fig2_228675918

-

ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the. [Link]

-

PubMed. (2010). A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 153–156. [Link]

-

NP-MRD. (n.d.). 1 H NMR Spectrum (1D, 900 MHz, Acetonitrile-d3, simulated) (NP0006251). [Link]

-

PubChem. (n.d.). 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile. [Link]

- Google Patents. (2018).

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

ResearchGate. (n.d.). a) 1 H NMR spectrum of 1 in acetonitrile-d 3. [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

Temple University. (2023, December 23). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. [Link]

Sources

An In-depth Technical Guide to 2-(3-Chloropyridin-4-yl)acetonitrile: Physicochemical Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2-(3-Chloropyridin-4-yl)acetonitrile, a key heterocyclic building block in modern drug discovery and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical methodologies. We will delve into its molecular structure, spectroscopic signatures, and key physicochemical parameters. Furthermore, a detailed, field-proven synthetic protocol is presented, alongside an exploration of its characteristic reactivity, which is primarily centered around the activated methylene group. Finally, the guide will discuss the potential applications of this molecule, particularly in the context of medicinal chemistry, supported by the broader relevance of chloro-containing pyridine scaffolds in pharmaceuticals.

Introduction: The Strategic Importance of Substituted Pyridylacetonitriles

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, significantly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. When further functionalized, the pyridine ring offers a versatile platform for generating vast chemical diversity. The introduction of a chloropyridinyl moiety, in particular, has been a successful strategy in drug design, as the chlorine atom can modulate electronic properties, improve metabolic stability, and provide a handle for further synthetic transformations.[1][2]

This compound belongs to the important class of pyridylacetonitriles. The acetonitrile group is a valuable synthon in organic synthesis, serving as a precursor to a variety of functional groups and as a key component in the construction of heterocyclic systems.[3][4] The methylene bridge between the pyridine ring and the nitrile is activated, rendering it susceptible to a range of chemical modifications. This guide will provide a detailed exploration of this specific isomer, offering valuable insights for its application in research and development.

Molecular and Structural Data

This compound is a heterocyclic compound with the molecular formula C₇H₅ClN₂. Its structure features a pyridine ring substituted with a chlorine atom at the 3-position and a cyanomethyl group at the 4-position.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-chloro-4-pyridinyl)acetonitrile | PubChem |

| CAS Number | 485828-87-3 | Echemi.com[5] |

| Molecular Formula | C₇H₅ClN₂ | PubChem[6] |

| Molecular Weight | 152.58 g/mol | PubChem[7] |

| Monoisotopic Mass | 152.01413 Da | PubChem[6] |

| SMILES | C1=CN=CC(=C1CC#N)Cl | PubChem[6] |

| InChI | InChI=1S/C7H5ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2 | PubChem[6] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and formulation. While experimental data for this compound is limited, a combination of available data and computed properties for related isomers provides a useful profile.

Tabulated Physicochemical Data

| Property | Value | Notes and References |

| Boiling Point | 279.3 °C at 760 mmHg | Experimental data.[5] |

| Melting Point | Data not available | - |

| Density | 1.262 g/cm³ | Experimental data.[5] |

| Flash Point | 122.7 °C | Experimental data.[5] |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like acetonitrile, DMSO, and DMF based on its structure. |

| XlogP (predicted) | 1.1 | A measure of lipophilicity.[6] |

Insights into Physicochemical Characteristics

The presence of the polar nitrile group and the nitrogen atom in the pyridine ring suggests that this compound possesses moderate polarity. Its relatively high boiling point is indicative of strong intermolecular interactions in the liquid phase, likely dipole-dipole interactions. The predicted XlogP value of 1.1 suggests a balanced lipophilicity, a desirable trait for drug candidates as it influences both solubility and membrane permeability.

Spectroscopic Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound in a common NMR solvent like CDCl₃ are as follows:

-

¹H NMR:

-

The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, one would expect to see three distinct signals, likely two doublets and a singlet, with coupling constants characteristic of pyridine systems.

-

The methylene protons (-CH₂CN) would likely appear as a singlet further downfield (δ 3.5-4.5 ppm) due to the deshielding effects of the adjacent pyridine ring and nitrile group.

-

-

¹³C NMR:

-

The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm).

-

The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of δ 115-125 ppm.

-

The methylene carbon (-CH₂CN) will appear in the aliphatic region, likely around δ 20-30 ppm.

-

It is crucial to acquire experimental NMR data on a synthesized sample to confirm these predicted shifts and to fully characterize the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹. This is a highly characteristic absorption for the nitrile group.

-

C=C and C=N stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-H stretches (aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H stretches (aliphatic): Bands in the 2850-3000 cm⁻¹ region for the methylene group.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice for accurate mass determination.

Predicted Mass Spectrometry Adducts: [6]

| Adduct | m/z |

| [M+H]⁺ | 153.02141 |

| [M+Na]⁺ | 175.00335 |

| [M-H]⁻ | 151.00685 |

The presence of a chlorine atom would result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak (M⁺), which is a key diagnostic feature.

Synthesis and Reactivity

The synthesis of pyridylacetonitriles often involves the nucleophilic substitution of a leaving group on the pyridine ring with a cyanide source or the direct coupling of a cyanomethyl group.

Proposed Synthetic Pathway

A plausible and robust synthesis of this compound can be adapted from established methods for related compounds.[5][8] A common approach involves the reaction of a suitable chloropyridine precursor with a cyanomethylating agent. A particularly effective method is the reaction of a chloropyridine with an alkali metal salt of an acetonitrile derivative.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,4-dichloropyridine (1.0 eq) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Carefully add sodium cyanide (1.1 eq). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. A precipitate may form.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by two key features: the activated methylene group and the chloropyridine ring.

-

Reactivity of the Methylene Group: The protons on the carbon adjacent to the nitrile group are acidic and can be readily removed by a base to form a stabilized carbanion. This nucleophilic carbanion can then participate in a wide range of C-C bond-forming reactions, including alkylations, acylations, and condensations with aldehydes and ketones. This reactivity makes it a valuable intermediate for the synthesis of more complex molecules.[9]

Caption: General reactivity of the activated methylene group.

-

Reactivity of the Chloropyridine Ring: The chlorine atom on the pyridine ring can undergo nucleophilic aromatic substitution, although this is generally less facile than on electron-deficient rings. It can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at the 3-position of the pyridine ring.

Potential Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the pharmaceutical industry.

-

As a Versatile Intermediate: Its dual reactivity allows for sequential or orthogonal functionalization at both the methylene group and the chloro-substituted position of the pyridine ring. This makes it an attractive starting material for the construction of compound libraries for high-throughput screening.

-

In Medicinal Chemistry:

-

Kinase Inhibitors: The pyridylacetonitrile scaffold is found in a number of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, while the rest of the molecule can be elaborated to occupy other pockets of the ATP-binding site.

-

GPCR Ligands: The ability to introduce diverse substituents on the pyridine ring and the cyanomethyl group allows for the fine-tuning of interactions with G-protein coupled receptors.

-

Antiviral and Antibacterial Agents: Nitrogen-containing heterocycles are a rich source of antimicrobial agents. The unique electronic and steric properties of this molecule could be exploited in the design of novel anti-infectives.

-

The broader class of chloro-containing heterocyclic compounds has a proven track record in drug discovery, with numerous FDA-approved drugs containing this feature.[1][2] The chlorine atom can enhance binding affinity, improve metabolic stability, and modulate the overall physicochemical properties of a drug candidate.

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Storage: It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is not available, related chloropyridines and acetonitriles can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous and take appropriate precautions.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a functionalized pyridine ring and a reactive cyanomethyl group provides a rich platform for the generation of novel molecular architectures. While a comprehensive experimental dataset for this specific isomer is still emerging, this technical guide has provided a thorough overview of its known and predicted physicochemical properties, a plausible synthetic route, and an exploration of its potential applications. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical and agrochemical industries, the utility of strategically designed building blocks like this compound is set to increase.

References

- Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. (URL not available)

-

PubChemLite. This compound (C7H5ClN2). [Link]

- Google Patents. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.

-

PubChem. 2-(2-Chloropyridin-3-yl)acetonitrile. [Link]

- Google Patents. US10202365B2 - 2-(pyridin-3-yl)

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Electronic absorption spectra of compounds 2, 3 and 4 in acetonitrile... [Link]

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Google Patents. UNITED STATES PATENT OFFICE. [Link]

- Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. (URL not available)

-

Eureka | Patsnap. Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]

-

PubChem. Acetonitrile. [Link]

-

Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

PubChem. 2-(Pyridin-4-yl)acetonitrile. [Link]

-

PubChem. 2-(6-Chloropyridin-3-yl)acetonitrile. [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

PubChem. 2-(2-Chloro-3-methylpyridin-4-yl)acetonitrile. [Link]

-

ResearchGate. ¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. [Link]

-

Semantic Scholar. Infrared Spectra of Acetonitrile and Acetonitrile‐d3. [Link]

- Medicinal Chemistry; A Look at How Drugs Are Discovered. (URL not available)

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]

- 6. PubChemLite - this compound (C7H5ClN2) [pubchemlite.lcsb.uni.lu]

- 7. 2-(2-Chloropyridin-3-yl)acetonitrile | C7H5ClN2 | CID 14739543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]

- 9. 2-(4-Chloropyridin-3-yl)acetonitrile | Benchchem [benchchem.com]

Spectroscopic Characterization of 2-(3-Chloropyridin-4-yl)acetonitrile: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 2-(3-Chloropyridin-4-yl)acetonitrile. This molecule is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel therapeutic agents. Understanding its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic processes.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the molecular formula C₇H₅ClN₂, dictates a unique spectroscopic fingerprint. The presence of a substituted pyridine ring and a cyanomethyl group gives rise to characteristic signals in various spectroscopic techniques.

Structure:

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Recommended Experimental Protocol

A detailed protocol for acquiring a high-quality ¹H NMR spectrum of this compound is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetonitrile-d₃, CD₃CN). The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

Caption: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The predictions are based on the analysis of similar substituted pyridines and the known effects of substituents on chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.6 | Doublet | ~5.0 | H-6 |

| ~8.5 | Singlet | - | H-2 |

| ~7.4 | Doublet | ~5.0 | H-5 |

| ~3.9 | Singlet | - | -CH₂- |

Interpretation:

-

The pyridine ring protons are expected to appear in the aromatic region (7.0-9.0 ppm).

-

The proton at the C-2 position (H-2) is adjacent to the nitrogen atom and the chlorine atom, leading to a significant downfield shift and appearing as a singlet.

-

The protons at C-6 (H-6) and C-5 (H-5) will form a doublet of doublets or two distinct doublets due to their coupling. The proton at C-6 is expected to be further downfield due to its proximity to the nitrogen atom.

-

The methylene protons (-CH₂-) of the acetonitrile group are deshielded by the adjacent pyridine ring and the cyano group, and are expected to appear as a singlet around 3.9 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.

Recommended Experimental Protocol

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker Avance series, 100 MHz or higher for ¹³C) with a broadband probe.

Sample Preparation:

-

The same sample prepared for ¹H NMR can be used.

Data Acquisition Parameters:

-

Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: A range of 0 to 200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

Caption: Workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are listed below.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-2 |

| ~150 | C-6 |

| ~145 | C-4 |

| ~135 | C-3 |

| ~125 | C-5 |

| ~117 | -C≡N |

| ~25 | -CH₂- |

Interpretation:

-

The carbon atoms of the pyridine ring will appear in the downfield region. The carbons directly bonded to the nitrogen (C-2 and C-6) and the chlorine (C-3) will be the most deshielded.

-

The quaternary carbon of the nitrile group (-C≡N) is expected around 117 ppm.

-

The methylene carbon (-CH₂-) will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Recommended Experimental Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Caption: Workflow for IR analysis.

Predicted IR Spectral Data

Key predicted IR absorption bands for this compound are summarized below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~2250 | Strong | C≡N stretch |

| ~1600, ~1470 | Medium-Strong | Pyridine ring C=C and C=N stretches |

| ~1100 | Medium | C-Cl stretch |

Interpretation:

-

The most characteristic peak will be the strong absorption due to the nitrile (C≡N) stretch, expected around 2250 cm⁻¹. The intensity of this peak is due to the large change in dipole moment during the stretching vibration.

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

-

The characteristic absorptions of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

-

A band corresponding to the C-Cl stretch should be observable in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Recommended Experimental Protocol

Instrumentation:

-

A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL).

-

EI: Introduce a small amount of the volatile sample directly into the ion source.

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Caption: Workflow for Mass Spectrometry analysis.

Predicted Mass Spectral Data

The predicted mass spectral data for this compound is presented below. The molecular weight of the compound is approximately 152.58 g/mol .

| Predicted m/z | Ion | Notes |

| 152/154 | [M]⁺ | Molecular ion peak with isotopic pattern for one chlorine atom (~3:1 ratio). |

| 153/155 | [M+H]⁺ | Protonated molecular ion in ESI positive mode. |

| 117 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 126 | [M-C₂H₂N]⁺ | Loss of the acetonitrile radical. |

Interpretation:

-

The mass spectrum will show a molecular ion peak [M]⁺ at m/z 152, with a characteristic isotopic peak [M+2]⁺ at m/z 154 of about one-third the intensity, confirming the presence of one chlorine atom.

-

Common fragmentation pathways for substituted pyridines involve the loss of substituents. The loss of the chlorine atom would result in a fragment at m/z 117.

-

Cleavage of the cyanomethyl group could also occur.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. The provided experimental protocols are designed to be robust and reproducible, ensuring high-quality data acquisition. The predicted spectral data, based on sound spectroscopic principles and analysis of analogous structures, serves as a valuable reference for researchers working with this compound. This information is crucial for confirming the identity and purity of synthesized this compound, thereby supporting its application in drug discovery and development.

References

-

PubChem. 2-(2-Chloropyridin-3-yl)acetonitrile. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of 2-(pyridin-4-yl) acetonitrile.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

NIST. Acetonitrile. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

PubChemLite. This compound. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-(3-Chloropyridin-4-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of 2-(3-chloropyridin-4-yl)acetonitrile, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental crystal structures for this specific molecule, this document serves as a detailed roadmap for researchers, outlining the necessary experimental and computational workflows for a thorough solid-state characterization. By elucidating the principles behind polymorph screening, single crystal growth, and structural analysis, this guide empowers scientists to systematically explore the solid-state landscape of this compound and its analogs.

Introduction: The Significance of Solid-State Properties in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its ultimate success as a therapeutic agent. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, can profoundly impact a drug's bioavailability, stability, and manufacturability. Different polymorphs of the same compound can exhibit distinct solubilities, dissolution rates, melting points, and hygroscopicity. Therefore, a comprehensive understanding and control of polymorphism are paramount during drug development to ensure product quality, consistency, and efficacy.

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structural motifs are present in various biologically active molecules. A thorough characterization of its solid-state properties is a prerequisite for any further development. This guide provides the scientific rationale and detailed protocols for such an investigation.

Molecular and Physicochemical Properties of this compound

A foundational understanding of the molecular properties of this compound is essential before embarking on a solid-state characterization study.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | PubChem[1] |

| Molecular Weight | 152.58 g/mol | PubChem[1] |

| InChI | InChI=1S/C7H5ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1H2 | PubChem[1] |

| SMILES | C1=CN=CC(=C1CC#N)Cl | PubChem[1] |

These fundamental properties are the starting point for both computational and experimental investigations.

The Crucial First Step: Polymorph Screening

A comprehensive polymorph screen is designed to identify as many solid forms of a compound as possible.[2] This is achieved by subjecting the compound to a wide variety of crystallization conditions.[3] The underlying principle is to explore the kinetic and thermodynamic landscape of crystallization to access different crystalline forms, including potentially metastable ones. A typical polymorph screen for a new compound like this compound would involve approximately 5 grams of the material and take around eight weeks to complete.[2]

Experimental Design for Polymorph Screening

The goal is to induce nucleation and crystal growth under a diverse set of conditions. Key parameters to vary include:

-

Solvents: A wide range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be employed.

-

Supersaturation: This can be achieved through various methods such as slow evaporation, cooling, or the addition of an anti-solvent.

-

Temperature: Crystallization at different temperatures can favor the formation of different polymorphs.

-

Agitation: The presence or absence of stirring can influence nucleation and crystal growth.

The following diagram illustrates a typical workflow for a polymorph screen.

Caption: A typical experimental workflow for polymorph screening.

Analytical Techniques for Characterizing Polymorphs

A suite of analytical techniques is necessary to identify and characterize different solid forms:

-

Powder X-ray Diffraction (PXRD): This is the primary tool for distinguishing between different crystalline forms, as each polymorph will have a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and relative stabilities.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying solvates and hydrates.

-

Hot-Stage Microscopy: This technique allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature.

-

Spectroscopy (Raman and FTIR): Vibrational spectroscopy can differentiate between polymorphs by probing differences in their molecular conformations and intermolecular interactions.

The Pursuit of Single Crystals: Structure Elucidation

While PXRD can differentiate between polymorphs, single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice.

Strategies for Growing Single Crystals

Growing single crystals of sufficient size and quality for SC-XRD can be challenging. Several techniques can be employed:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and promoting the growth of a small number of large crystals.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.[4]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystal growth.[5]

-

Sublimation: For compounds that are stable at elevated temperatures and have a sufficient vapor pressure, sublimation can yield high-quality single crystals.[6]

The choice of solvent is critical and often requires screening a variety of options.[7] For this compound, solvents such as acetonitrile, ethanol, methanol, acetone, and mixtures thereof would be logical starting points.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal is obtained, SC-XRD analysis will provide a wealth of information, including:

-

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

-

Space Group: The symmetry of the crystal lattice.

-

Atomic Coordinates: The precise position of each atom in the asymmetric unit.

-

Molecular Conformation: The three-dimensional shape of the molecule in the solid state.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds and π-stacking, that hold the crystal lattice together.

The crystal structures of related chlorocyanopyridines have revealed the importance of C—H⋯N interactions and π-stacking in their solid-state packing.[8] It is highly probable that similar interactions will play a crucial role in the crystal packing of this compound.

The Role of Computational Crystal Structure Prediction

In parallel with experimental work, computational crystal structure prediction (CSP) can provide valuable insights into the possible polymorphic forms of a molecule.[9] CSP methods aim to identify the most thermodynamically stable crystal structures for a given molecule based on its chemical diagram.

The general workflow for CSP is as follows:

Caption: A simplified workflow for computational crystal structure prediction.

CSP can help to:

-

Guide Experimental Screening: By predicting the likely stable polymorphs, CSP can help to target crystallization conditions that are more likely to produce those forms.

-

Rationalize Experimental Observations: If multiple polymorphs are discovered experimentally, CSP can help to understand their relative thermodynamic stabilities.

-

Identify Potential Missing Forms: If a predicted low-energy structure is not found experimentally, it may indicate that it is a challenging form to nucleate and grow, prompting further experimental investigation.

Data Synthesis and Reporting

All experimental and computational data should be meticulously documented and synthesized to build a complete picture of the solid-state chemistry of this compound.

Tabulation of Crystallographic Data

For each identified polymorph, the following crystallographic data should be presented in a clear and concise table.

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

| Parameter | Polymorph I | Polymorph II |

| Formula | C₇H₅ClN₂ | C₇H₅ClN₂ |

| Formula Weight | 152.58 | 152.58 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | Value | Value |

| b (Å) | Value | Value |

| c (Å) | Value | Value |

| α (°) | 90 | 90 |

| β (°) | Value | 90 |

| γ (°) | 90 | 90 |

| V (ų) | Value | Value |

| Z | 4 | 4 |

| Dcalc (g/cm³) | Value | Value |

| F(000) | Value | Value |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| T (K) | 100 | 100 |

| Reflections collected | Value | Value |

| Independent reflections | Value | Value |

| R(int) | Value | Value |

| R1 [I > 2σ(I)] | Value | Value |

| wR2 (all data) | Value | Value |

Note: The values in this table are placeholders and would be populated with experimental data.

Thermal Analysis Data

A table summarizing the thermal properties of each polymorph is also essential.

Table 2: Hypothetical Thermal Data for Polymorphs of this compound

| Polymorph | Melting Point (°C) (DSC Onset) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) (TGA) |

| Polymorph I | Value | Value | Value |

| Polymorph II | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with experimental data.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the elucidation of the crystal structure and polymorphism of this compound. By combining systematic polymorph screening, targeted single crystal growth experiments, and state-of-the-art analytical techniques, researchers can gain a thorough understanding of the solid-state landscape of this important molecule. Furthermore, the integration of computational crystal structure prediction can provide invaluable insights and guide experimental efforts.

The successful characterization of the polymorphs of this compound will be a critical step in its development for any potential application, ensuring the selection of the optimal solid form with desirable physicochemical properties. This will ultimately lead to more robust and reliable products, whether in the pharmaceutical, agrochemical, or materials science fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Al-Adhami, M. A., et al. (2011). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 16(12), 10338-10348. [Link]

-

Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 142-148. [Link]

-

Tan, B. H., et al. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o493–o497. [Link]

-

Price, S. L. (2014). Computational prediction of organic crystal structures and polymorphism. International journal of pharmaceutics, 477(1-2), 353-365. [Link]

-

How to Grow Crystals. University of Washington. [Link]

-

Vangala, V. R., et al. (2023). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Crystal Growth & Design, 23(11), 8143-8154. [Link]

-

Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection. [Link]

-

PubChem. 2-(2-Chloropyridin-3-yl)acetonitrile. National Center for Biotechnology Information. [Link]

-

Thallapally, P. K., & Zaworotko, M. J. (2002). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography reviews, 8(2), 129-155. [Link]

-

Zhu, Q., & Hattori, S. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv preprint arXiv:2410.12345. [Link]

-

Moldoveanu, C., et al. (2023). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Molecules, 28(20), 7088. [Link]

-

Technobis Crystallization Systems. (2022, February 23). Remove the randomness from single crystal growing. [Link]

-

Beran, G. (2024, September 3). An Overview of Crystal Structure Prediction. UC Riverside. [Link]

-

Price, C. P. (2010). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8), 26-30. [Link]

Sources

- 1. PubChemLite - this compound (C7H5ClN2) [pubchemlite.lcsb.uni.lu]

- 2. criver.com [criver.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crystallizationsystems.com [crystallizationsystems.com]

- 7. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 8. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acidity of Methylene Protons in 2-(3-Chloropyridin-4-yl)acetonitrile: Implications for Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acidity of α-protons in organic molecules is a fundamental parameter that dictates chemical reactivity, physicochemical properties, and ultimately, biological function. For drug development professionals, a thorough understanding of a compound's acid dissociation constant (pKa) is not merely academic; it is a critical factor influencing a drug candidate's entire lifecycle, from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive examination of the acidity of the methylene protons in 2-(3-Chloropyridin-4-yl)acetonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect the key structural and electronic factors that govern the pKa of these protons, provide detailed, field-proven experimental protocols for its accurate determination, and discuss the profound implications of this acidity in the context of drug design and development.

Introduction: Why Methylene Acidity Matters

In the landscape of drug discovery, the acid/base properties of a molecule are paramount.[1] The extent of ionization at a given physiological pH affects critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters such as solubility, membrane permeability, and protein binding.[2] this compound features a methylene bridge (-CH₂-) positioned between two powerful electron-withdrawing groups: a cyano group (-CN) and a 3-chloropyridin-4-yl ring system. This specific arrangement confers significant acidity upon the methylene protons, making them susceptible to deprotonation under relatively mild basic conditions.

The resulting carbanion is a versatile nucleophile, rendering the molecule a valuable synthon for constructing more complex chemical architectures. Furthermore, the pKa of these protons directly influences the molecule's behavior in biological systems. Understanding and quantifying this acidity is therefore essential for predicting its reactivity, optimizing its properties as a drug candidate, and designing robust synthetic routes.

Theoretical Framework: Factors Influencing Acidity

The enhanced acidity of the methylene protons in this compound arises from the synergistic electronic effects of the adjacent cyano and substituted pyridine moieties. Deprotonation results in a conjugate base (a carbanion) that is significantly stabilized. Any factor that stabilizes this carbanion will increase the acidity of the parent compound.[3]

The Acetonitrile Moiety: Resonance and Inductive Withdrawal

The cyano group is a potent electron-withdrawing group through both induction and resonance. Upon deprotonation of the α-carbon, the negative charge can be delocalized onto the electronegative nitrogen atom of the nitrile, a powerful stabilizing effect.

The 3-Chloropyridin-4-yl Substituent: A Powerful Electron Sink

The pyridine ring itself is electron-deficient compared to benzene due to the electronegative nitrogen atom. When attached at the 4-position, it exerts a strong electron-withdrawing effect, which is further amplified by the chloro-substituent at the 3-position.

-

Inductive Effect (-I): Both the pyridine nitrogen and the chlorine atom are highly electronegative. They pull electron density away from the methylene group through the sigma bond framework, polarizing the C-H bonds and making the protons more electropositive and thus more acidic. The effect of halogen substitution is distance-dependent, but its presence on the ring contributes to the overall electron-withdrawing nature.[3][4]

-

Resonance Effect (-M): The pyridine ring can participate in the delocalization of the negative charge of the carbanion. The nitrogen atom, particularly when the substituent is at the 4-position, can directly accept the negative charge through resonance, significantly stabilizing the conjugate base.

The combination of these effects creates a highly stabilized carbanion, shifting the equilibrium towards dissociation and resulting in a lower pKa value compared to simpler acetonitriles.

Experimental Determination of pKa

Accurate pKa determination is crucial. While numerous methods exist, UV-Vis Spectrophotometry and ¹H NMR Spectroscopy are particularly well-suited for this class of compounds due to their sensitivity, structural specificity, and applicability to organic molecules. The choice between them often depends on the molecule's specific properties (e.g., presence of a strong chromophore) and available instrumentation.

Protocol 1: UV-Vis Spectrophotometric Titration

Causality: This method is predicated on the principle that the protonated (neutral) and deprotonated (anionic) forms of a molecule have distinct electronic structures and, therefore, different UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength across a range of pH values, one can determine the pH at which the two species are in equal concentration, which corresponds to the pKa. This technique is ideal for compounds with a chromophore near the ionization center.

Self-Validation: The integrity of the titration is confirmed by the presence of a sharp isosbestic point in the spectral overlay, which indicates a clean equilibrium between two species. The experiment should be repeated, and the calculated pKa should be reproducible. A standard compound with a known pKa in the expected range should be run as a control.

Experimental Workflow Diagram

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a series of aqueous buffers with constant ionic strength (e.g., 0.1 M) covering a pH range that brackets the expected pKa (e.g., pH 7 to 12 in 0.5 pH unit increments).

-

Sample Plate Preparation: In a 96-well UV-transparent microtiter plate, add the appropriate buffer to each well. Add a small, fixed amount of the compound stock solution to each well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize solvent effects. Include buffer-only wells as blanks.

-

Spectral Acquisition: Use a plate-reading spectrophotometer to record the UV spectrum (e.g., 230–500 nm) for every well.

-

Data Processing: Subtract the blank absorbance from each sample spectrum. Identify a wavelength where the absorbance change between the protonated and deprotonated species is maximal.

-

Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffers. Fit the resulting data to a sigmoidal (four-parameter logistic) curve. The inflection point of this curve corresponds to the pKa of the methylene protons.

Protocol 2: ¹H NMR Spectroscopy Titration

Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Deprotonation of the methylene group creates a carbanion, which dramatically alters the electron density at the α-carbon and adjacent atoms in the pyridine ring. This change is observed as a shift in the resonance frequency (chemical shift, δ) of the methylene protons and nearby aromatic protons in the ¹H NMR spectrum. The pKa is the pH at which the observed chemical shift is exactly halfway between the shifts of the fully protonated and fully deprotonated forms.

Self-Validation: This method is inherently self-validating as changes should be most pronounced for the protons closest to the site of ionization (the methylene protons) and diminish with distance. The sigmoidal fit of chemical shift vs. pH should have a high correlation coefficient (R² > 0.99). Modern NMR techniques using chemical shift imaging can determine the pKa in a single, automated experiment, enhancing robustness.[1]

Experimental Workflow Diagram

Caption: Workflow for pKa determination by ¹H NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of identical samples of the compound (~1-5 mg) in a suitable deuterated solvent system (e.g., DMSO-d₆/D₂O mixture to ensure solubility across the titration range).

-

pH Adjustment: Carefully adjust the pD (the pH in D₂O) of each sample to cover the desired range using microliter additions of dilute NaOD and DCl. Measure the final pD of each sample using a calibrated pH meter (note: pKa ≈ pD - 0.4).

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature. An internal standard (like DSS or TSP) should be used for accurate chemical shift referencing.

-

Data Processing: Process all spectra identically (phasing, baseline correction).

-

Analysis: Identify the methylene proton resonance in the spectra. Plot its chemical shift (δ in ppm) as a function of pD. Fit this data to a sigmoidal curve. The inflection point of the curve is the pKa.

Data Interpretation and Expected Results

-

Phenylacetonitrile: Has a pKa of approximately 21.9 in DMSO.[5]

-

4-Pyridylacetonitrile: The replacement of the phenyl ring with the more electron-withdrawing pyridine ring is expected to lower the pKa significantly. The pKa of the pyridinium ion itself is ~5.2, indicating the ring's electron-deficient nature.

-

Effect of Chlorine: The addition of an electron-withdrawing chlorine atom to the pyridine ring will further stabilize the carbanion through a negative inductive effect, lowering the pKa even more.[6][7]

Based on these factors, the pKa of the methylene protons in this compound is predicted to be substantially lower than that of phenylacetonitrile, likely falling in the pKa range of 13-16 in an aqueous or mixed-solvent system.

| Parameter | UV-Vis Spectrophotometry | ¹H NMR Spectroscopy | Expected Result |

| Monitored Signal | Absorbance at λ_max | Chemical Shift (δ) of -CH₂- protons | - |

| Independent Variable | pH / pD | pH / pD | - |

| Data Plot | Sigmoidal (Absorbance vs. pH) | Sigmoidal (δ vs. pH) | - |

| Calculated Value | pKa from inflection point | pKa from inflection point | ~13 - 16 |

Implications in Drug Development

A pKa in the estimated range of 13-16 has profound consequences for a drug candidate.

-

Physicochemical Properties & Formulation: While not acidic enough to be significantly ionized at physiological pH (~7.4), the molecule is acidic enough to readily form salts with strong bases. This can be leveraged to create salt forms with dramatically improved aqueous solubility and stability, which is a critical aspect of drug formulation.[8]

-

Pharmacokinetics (ADMET): At physiological pH, the compound will be overwhelmingly in its neutral, protonated form. This is generally favorable for passive diffusion across biological membranes (e.g., in the gut for oral absorption and crossing the blood-brain barrier). The lack of significant ionization minimizes the risk of being trapped in acidic organelles or being a substrate for certain efflux transporters.

-

Pharmacodynamics & Target Engagement: The acidity of the methylene protons means that under specific conditions, such as within the microenvironment of an enzyme active site, deprotonation could occur. This could be a key step in the mechanism of action, for instance, by enabling the now-nucleophilic carbanion to form a covalent bond with the target protein, leading to irreversible inhibition. Alternatively, the protonated form can act as a specific hydrogen bond donor in a receptor pocket.

-

Synthetic Utility: The ability to easily generate the carbanion makes this position a key handle for synthetic elaboration. It allows for facile C-C bond formation via alkylation or acylation, enabling the rapid generation of analogues and the exploration of structure-activity relationships (SAR) during lead optimization.

Conclusion

The methylene protons of this compound are significantly acidic due to the powerful, combined electron-withdrawing inductive and resonance effects of the adjacent cyano and 3-chloropyridin-4-yl groups. This acidity, which can be accurately quantified using robust methods like UV-Vis and NMR spectroscopy, is a defining feature of the molecule. For drug discovery and development teams, this pKa value is not just a number but a critical piece of intelligence that informs strategies for synthesis, formulation, and the prediction of pharmacokinetic and pharmacodynamic behavior. A comprehensive understanding of this property is indispensable for successfully advancing such scaffolds from chemical entities to viable drug candidates.

References

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 20.5: Substituent Effects on Acidity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Quora. (n.d.). Does cyanide show the ortho effect in benzoic acid? Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

-

ResearchGate. (n.d.). DMSO pKa values are strongly correlated with acidities in other organic.... Retrieved from [Link]

-

mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]

-

ResearchGate. (2021). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 20.5: Substituent Effects on Acidity. Retrieved from [Link]

-

YouTube. (2017, December 3). Acidity of substituted benzoic acids. Retrieved from [Link]

-

LookChem. (n.d.). 3-Pyridylacetonitrile. Retrieved from [Link]

-

The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

-

National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 6. researchgate.net [researchgate.net]

- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. quora.com [quora.com]

Methodological & Application

Application Note: Palladium-Catalyzed Negishi Cross-Coupling for the Synthesis of 2-(3-Chloropyridin-4-yl)acetonitrile

Abstract

This application note provides a comprehensive guide to the synthesis of 2-(3-chloropyridin-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a palladium-catalyzed Negishi cross-coupling reaction between 3-chloro-4-iodopyridine and a (cyanomethyl)zinc reagent. This protocol offers a robust and efficient pathway to the target molecule, leveraging the high functional group tolerance and reactivity of Negishi coupling. Detailed experimental procedures, mechanistic insights, and safety considerations are presented to enable researchers to successfully implement this synthetic strategy.

Introduction: The Significance of Substituted Pyridylacetonitriles